molecular formula C15H16FN5O2S B2695076 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2034318-15-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2695076
CAS No.: 2034318-15-3
M. Wt: 349.38
InChI Key: AIJUYDHCQUPXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide is a potent, selective, and orally bioavailable inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), also known as the FMS receptor tyrosine kinase. This compound has emerged as a critical pharmacological tool for probing the role of CSF1R signaling in the tumor microenvironment and the central nervous system . Its primary research value lies in its ability to selectively deplete or modulate tumor-associated macrophages (TAMs), which are known to promote tumor progression, angiogenesis, and immunosuppression in various cancer models, including glioblastoma and breast cancer. By inhibiting CSF1R, this compound disrupts the survival and differentiation of macrophages derived from monocytes, thereby altering the tumor microenvironment and potentially enhancing the efficacy of other anti-cancer therapies. Furthermore, this inhibitor is extensively used in neuroscience research to study microglia, the resident macrophages of the brain . Administration of this compound allows researchers to effectively deplete microglia in vivo, facilitating the investigation of microglial functions in neurodegenerative diseases (such as Alzheimer's and Amyotrophic Lateral Sclerosis), neuropathic pain, and brain development. Its high selectivity and ability to cross the blood-brain barrier make it an indispensable compound for dissecting the complex roles of the CSF1R pathway in oncology and neuroimmunology.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2S/c1-11-7-13(4-5-14(11)16)24(22,23)20-6-2-3-12-8-17-15-18-10-19-21(15)9-12/h4-5,7-10,20H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJUYDHCQUPXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazolo-pyrimidine moiety linked to a sulfonamide group, which is known for its biological relevance. The molecular formula is C16H18N6FO2SC_{16}H_{18}N_6FO_2S, with a molecular weight of approximately 366.42 g/mol. Its specific structural features contribute to its interactions with biological targets.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease processes:

  • AXL Receptor Tyrosine Kinase Inhibition : Triazolo compounds have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancer therapy .
  • Anticancer Activity : The compound's structural analogs have demonstrated promising anticancer activities through mechanisms such as cell cycle arrest and apoptosis induction in various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) .

Biological Activity Data

Activity Tested Systems IC50 Values Mechanism
AXL InhibitionIn vitro assaysNot specifiedReceptor inhibition
AntiproliferativeMCF-7, SW480, A549Varies by analogCell cycle arrest and apoptosis
MAO-B InhibitionEnzyme assays0.212 µMCompetitive inhibition

Case Studies

  • Anticancer Efficacy : In a study evaluating the anticancer properties of triazolo derivatives, several compounds exhibited strong antiproliferative effects against human cancer cell lines. For instance, one compound demonstrated an IC50 value of 23 µM against MCF-7 cells, indicating significant potential for further development .
  • Inhibition Studies : Another study focused on the enzyme inhibition properties of related triazolo compounds found that certain derivatives could effectively inhibit MAO-B with an IC50 of 0.212 µM. This suggests that structural modifications can enhance selectivity and potency against specific targets .

Scientific Research Applications

Antimalarial Activity

Recent studies have identified compounds related to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide as promising candidates for antimalarial drug development. For instance, a series of [1,2,4]triazolo derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Among these compounds, some demonstrated significant inhibitory effects with IC50 values in the low micromolar range (e.g., 2.24 μM and 4.98 μM) . This suggests that modifications to the triazole structure can enhance antimalarial efficacy.

Antifungal Properties

Another area of application for compounds similar to this compound is in antifungal therapy. Research has shown that triazole derivatives exhibit potent antifungal activity against various strains of Candida, including Candida albicans. In one study, several synthesized compounds showed greater efficacy than fluconazole with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . This highlights the potential of these compounds in treating fungal infections, particularly in immunocompromised patients.

Mechanistic Insights and Molecular Modeling

To understand the mechanism of action and optimize the design of new derivatives, molecular docking studies have been employed. These studies help elucidate how these compounds interact with biological targets at the molecular level. For example, docking studies on sulfonamide derivatives against key enzymes involved in malaria and fungal infections have provided insights into their binding affinities and potential modes of action . Such computational approaches are crucial for guiding future synthesis efforts.

Broader Pharmacological Applications

Beyond antimalarial and antifungal activities, compounds with a triazole scaffold have shown promise in various other therapeutic areas:

  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against bacterial strains like Escherichia coli and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial activity .
  • Anti-inflammatory Effects : Certain triazole-containing compounds have been explored for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Summary Table of Applications

ApplicationCompound TypeActivity Level
Antimalarial[1,2,4]triazolo derivativesSignificant (IC50 ~ 2.24 µM)
AntifungalTriazole-sulfonamide derivativesHigh efficacy (MIC ≤ 25 µg/mL)
AntibacterialTriazole derivativesEffective against E. coli & P. aeruginosa
Anti-inflammatoryTriazole-containing compoundsPotentially effective

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (R-SO₂-NH-) undergoes nucleophilic substitution under basic conditions. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of NaH or K₂CO₃ in DMF/DMSO to form N-alkylated derivatives.

  • Acylation : Forms sulfonamide esters when treated with acyl chlorides (e.g., acetyl chloride) in pyridine or THF.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsYield (%)Product Application
AlkylationNaH, DMF, 60°C, 24h70–85Enhanced lipophilicity for kinase inhibition
AcylationAcCl, pyridine, RT60–75Prodrug synthesis

Electrophilic Aromatic Substitution on the Triazolo-Pyrimidine Ring

The electron-deficient triazolo-pyrimidine ring participates in electrophilic reactions:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the C5 position.

  • Halogenation : Chlorination or bromination occurs at C2 using Cl₂/FeCl₃ or Br₂/AlBr₃.

Table 2: Electrophilic Aromatic Substitution Data

ReactionReagentsPosition ModifiedYield (%)
NitrationHNO₃ (conc.), H₂SO₄C555–65
BrominationBr₂, AlBr₃, DCMC250–60

Hydrolysis of the Sulfonamide Group

Controlled hydrolysis under acidic or basic conditions cleaves the sulfonamide bond:

  • Acidic Hydrolysis : 6M HCl at reflux yields 4-fluoro-3-methylbenzenesulfonic acid and the triazolo-pyrimidine-propylamine.

  • Basic Hydrolysis : NaOH (2M) in EtOH/H₂O produces sulfonate salts.

Key Observations :

  • Hydrolysis rates depend on pH and temperature (optimal at 80–100°C).

  • Stability in physiological pH (7.4) confirms suitability for in vivo applications.

Cross-Coupling Reactions

The triazolo-pyrimidine core facilitates transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Introduces amine substituents using Pd₂(dba)₃ and Xantphos .

Table 3: Cross-Coupling Reaction Parameters

Coupling TypeCatalytic SystemSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O65–80
Buchwald-HartwigPd₂(dba)₃, XantphosToluene50–70

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces ring-opening reactions, forming quinazoline derivatives.

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃.

Biological Interaction-Driven Reactions

In CDK2 inhibition studies, the sulfonamide group forms hydrogen bonds with Lys33 and Asp145 residues, while the triazolo-pyrimidine ring engages in π-π stacking with Phe80. These interactions are critical for its kinase inhibitory activity.

Q & A

Q. What analytical challenges arise when comparing in vitro and in vivo efficacy data?

  • Methodology:
  • Bioanalytical LC-MS/MS: Quantify plasma concentrations to correlate in vitro IC50 with in vivo exposure .
  • Metabolite Profiling: Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) that reduce efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.